![molecular formula C4H16Cl4N4Pt B6286237 [Pt(en)2Cl2]Cl2 CAS No. 16924-88-2](/img/structure/B6286237.png)
[Pt(en)2Cl2]Cl2
概要
説明
The compound [Pt(en)2Cl2]Cl2 is a coordination complex where platinum is bonded to two ethylenediamine ligands and two chloride ions. This compound is of significant interest in coordination chemistry due to its unique structural and chemical properties. The ethylenediamine ligands act as bidentate ligands, forming a stable square planar geometry around the platinum center.
科学的研究の応用
Chemistry: [Pt(en)2Cl2]Cl2 is used as a precursor for the synthesis of other platinum complexes. It serves as a model compound for studying coordination chemistry and ligand exchange reactions.
Biology and Medicine: This compound has been studied for its potential anticancer properties. Similar to cisplatin, This compound can interact with DNA, leading to the formation of DNA adducts that inhibit cell division and induce apoptosis in cancer cells .
Industry: In the industrial sector, This compound is used in catalysis and material science. Its unique properties make it suitable for applications in catalysis, where it can facilitate various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [Pt(en)2Cl2]Cl2 typically involves the reaction of platinum(II) chloride with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{PtCl}_2 + 2 \text{en} \rightarrow [\text{Pt(en)}_2\text{Cl}_2] ]
Industrial Production Methods: Industrial production of This compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and controlled reaction environments are crucial for industrial synthesis.
化学反応の分析
Types of Reactions: [Pt(en)2Cl2]Cl2 undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other anions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in the oxidation state and coordination environment.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the desired substituting ligand.
Oxidation Reactions: Can be achieved using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction Reactions: Reducing agents like sodium borohydride or hydrazine can be used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of chloride ligands with water results in the formation of [Pt(en)2(H2O)2]2+ .
作用機序
The mechanism of action of [Pt(en)2Cl2]Cl2 in biological systems involves the formation of platinum-DNA adducts. The compound binds to the nitrogen atoms of guanine bases in DNA, leading to the formation of intrastrand cross-links. These cross-links disrupt the DNA structure, inhibiting replication and transcription, ultimately leading to cell death .
類似化合物との比較
Cisplatin (cis-[Pt(NH3)2Cl2]): A well-known anticancer drug with a similar mechanism of action.
Carboplatin ([Pt(NH3)2(CBDCA)Cl2]): Another platinum-based anticancer drug with a different ligand structure.
Oxaliplatin ([Pt(dach)Ox]): A platinum compound with a different ligand environment, used in cancer treatment.
Uniqueness: [Pt(en)2Cl2]Cl2 is unique due to its specific ligand environment provided by ethylenediamine. This bidentate ligand forms a stable square planar complex, which influences its reactivity and interaction with biological molecules. The presence of ethylenediamine ligands also affects the solubility and stability of the compound compared to other platinum complexes .
特性
IUPAC Name |
dichloroplatinum(2+);ethane-1,2-diamine;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.4ClH.Pt/c2*3-1-2-4;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSPNQXGFQQYOS-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.[Cl-].[Cl-].Cl[Pt+2]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16Cl4N4Pt | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-{5-cyano-[2,2'-bipyridin]-6-yl}piperazine-1-carboxylate](/img/structure/B6286155.png)
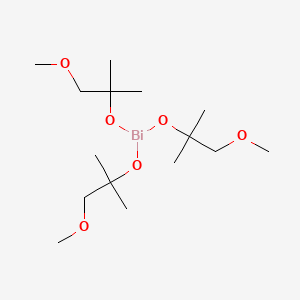

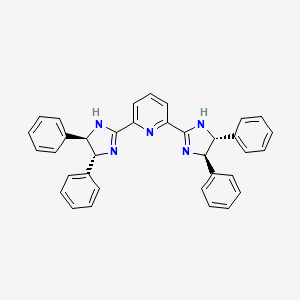
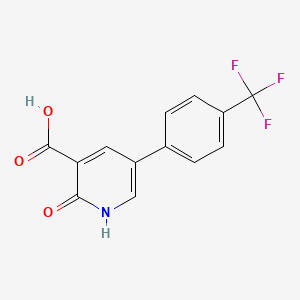
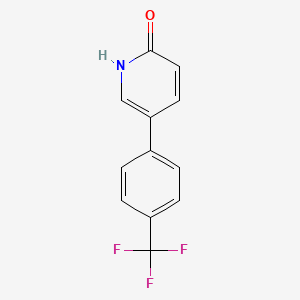
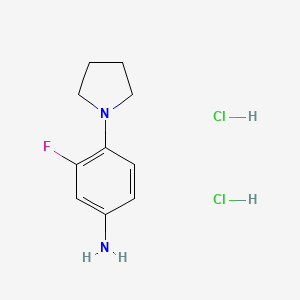
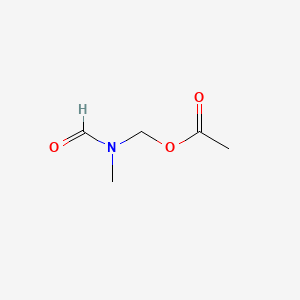
![4,4'-[biphenyl-4,4'-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline)](/img/structure/B6286217.png)


![sodium;2-[[(2S)-1-[bis(carboxymethyl)amino]propan-2-yl]-(carboxymethyl)amino]acetate;samarium](/img/structure/B6286248.png)

![(2R)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;N-cyclohexylcyclohexanamine](/img/structure/B6286268.png)
